

## Application Notes and Protocols: TCO-PEG11-TCO for Advanced Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **TCO-PEG11-TCO** in pre-targeted molecular imaging. This bifunctional linker, featuring two terminal trans-cyclooctene (TCO) groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer, is a powerful tool for in vivo applications leveraging the highly efficient inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.

# Introduction to TCO-PEG11-TCO in Pre-Targeted Imaging

**TCO-PEG11-TCO** is a key component in a two-step pre-targeted imaging strategy designed to enhance the signal-to-background ratio in molecular imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This approach decouples the targeting of a specific biological marker from the delivery of the imaging agent.[1][2][3]

The core of this strategy is the bioorthogonal reaction between a TCO-modified targeting molecule (e.g., an antibody) and a subsequently administered small, rapidly clearing tetrazine-conjugated imaging probe.[1][4][5] The TCO-tetrazine ligation is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[4] [6][7] The PEG11 spacer in **TCO-PEG11-TCO** enhances the solubility and biocompatibility of the conjugate, which can improve its pharmacokinetic profile.[1][6][8]



#### Advantages of the **TCO-PEG11-TCO** Pre-Targeting Approach:

- Improved Image Contrast: By allowing the TCO-conjugated targeting molecule to accumulate at the target site and clear from circulation before the administration of the radiolabeled tetrazine, a higher tumor-to-background ratio can be achieved.[3]
- Reduced Radiation Dose: The use of a small, fast-clearing radiolabeled tetrazine minimizes the radiation dose to non-target tissues.[3]
- Versatility: The same TCO-modified targeting molecule can be used with a variety of tetrazine-based probes for different imaging modalities or even therapeutic applications.

## **Applications in Molecular Imaging**

The **TCO-PEG11-TCO** linker is instrumental in the development of advanced imaging strategies for oncology and other diseases. The primary application is in pre-targeted radioimmunotherapy and imaging.

### **Pre-targeted PET and SPECT Imaging**

In this application, an antibody or other targeting vector is first conjugated with **TCO-PEG11-TCO**. This construct is administered to the subject and allowed to accumulate at the target site (e.g., a tumor). After a sufficient clearing period, a small molecule tetrazine, chelated with a radionuclide such as Gallium-68 (for PET) or Indium-111 (for SPECT), is injected.[9] The rapid "click" reaction between the TCO and tetrazine localizes the radioactivity at the target, enabling high-contrast imaging.[2][9]

A schematic representation of the pre-targeted imaging strategy is provided below.





Click to download full resolution via product page

Caption: Pre-targeted molecular imaging workflow.

## **Quantitative Data Summary**

The following table summarizes representative quantitative data from pre-clinical studies utilizing the TCO-tetrazine pre-targeting strategy. Note that experimental conditions, targeting molecules, and radiotracers vary between studies.



| Targeting<br>Molecule  | Radionuclid<br>e | Tumor<br>Model          | Tumor<br>Uptake<br>(%ID/g) | Tumor-to-<br>Muscle<br>Ratio | Reference |
|------------------------|------------------|-------------------------|----------------------------|------------------------------|-----------|
| TCO-CC49               | 111ln            | LS174T<br>Xenografts    | 5.8                        | N/A                          | [9]       |
| TCO-CC49               | 68Ga             | LS174T<br>Xenografts    | 5.8                        | N/A                          | [9]       |
| Aln-TCO                | 68Ga             | Bone (pre-<br>targeted) | 3.7 (knee)                 | N/A                          | [9]       |
| A33-TCO                | 64Cu             | SW1222<br>Xenografts    | ~4.0                       | 27.0 ± 7.4                   | [10]      |
| ss huA33-<br>PEG12-TCO | 64Cu             | N/A                     | 7.38 ± 2.02                | 45.1 ± 8.6                   | [10]      |
| 5B1-TCO                | 177Lu            | BxPC3<br>Xenografts     | 16.8 ± 3.9                 | N/A                          | [11]      |
| U36-TCO                | 89Zr             | VU-SCC-OE<br>Xenografts | 3.3 ± 0.5                  | N/A                          | [12]      |

## **Experimental Protocols**

# Protocol 1: Conjugation of TCO-PEG11-TCO to an Antibody

This protocol describes the conjugation of **TCO-PEG11-TCO** to an antibody via an NHS ester reaction targeting lysine residues.

#### Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-PEG11-TCO-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)



- Desalting columns (e.g., Zeba<sup>™</sup> Spin Desalting Columns)
- Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

#### Procedure:

- Antibody Preparation: Buffer exchange the antibody into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.
- TCO-PEG11-TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG11-TCO-NHS ester in DMSO to a concentration of 10 mM.
- Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG11-TCO-NHS ester solution to the antibody solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
- Purification: Remove the excess, unreacted TCO-PEG11-TCO-NHS ester by buffer exchanging the antibody conjugate into a storage buffer (e.g., PBS) using a desalting column.
- Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO moiety has a distinct absorbance.

The experimental workflow for antibody conjugation is depicted below.





Click to download full resolution via product page

Caption: Workflow for antibody-TCO conjugation.

## **Protocol 2: In Vivo Pre-Targeted Imaging**

This protocol provides a general framework for a pre-targeted imaging experiment in a tumorbearing mouse model.



#### Materials:

- TCO-conjugated antibody
- Radiolabeled tetrazine probe (e.g., 68Ga-DOTA-tetrazine)
- Tumor-bearing animal model (e.g., xenograft mouse model)
- Anesthesia
- PET/SPECT scanner

#### Procedure:

- Step 1: Administration of TCO-Conjugated Antibody:
  - Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and pre-targeting interval should be determined empirically for each antibody. A typical starting point is 10-100 μg of antibody per mouse.
- Pre-Targeting Interval:
  - Allow the TCO-conjugated antibody to accumulate at the tumor site and clear from the bloodstream. This interval can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.
- Step 2: Administration of Radiolabeled Tetrazine:
  - After the pre-targeting interval, administer the radiolabeled tetrazine probe via intravenous injection. The molar ratio of tetrazine to antibody should be optimized, but a slight molar excess of tetrazine is often used.
- Imaging:
  - Acquire PET or SPECT images at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours). Anesthetize the animals during image acquisition.
- Biodistribution (Optional but Recommended):



- At the end of the imaging study, euthanize the animals and collect major organs and the tumor.
- Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).

A logical diagram of the in vivo pre-targeted imaging experiment is shown below.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO-PEG11-TCO Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. interchim.fr [interchim.fr]
- 8. TCO PEG,TCO Linker Click Chemistry Tools | AxisPharm [axispharm.com]
- 9. Evaluation of a 68Ga-Labeled DOTA-Tetrazine as a PET Alternative to 111In-SPECT Pretargeted Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 12. utupub.fi [utupub.fi]
- To cite this document: BenchChem. [Application Notes and Protocols: TCO-PEG11-TCO for Advanced Molecular Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419450#tco-peg11-tco-applications-in-molecular-imaging]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com